molecular formula C20H15IN2O2 B2892841 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide CAS No. 303797-11-7

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide

Cat. No.: B2892841
CAS No.: 303797-11-7
M. Wt: 442.256
InChI Key: JDBNFPIFVSKWBZ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 912279

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Oxidative Cyclization Reactions : The reaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids selectively gives 1’,3'-dihydrospiro[indolin-2-one-3,2'-quinazolin]-4'-ones in the presence of iodine. This reaction highlights the role of iodine in facilitating cyclization processes that are significant for synthesizing compounds with potential pharmacological uses (Sheng et al., 2012).

  • Antiproliferative and Anti-inflammatory Agents : A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized through oxidative cyclization, evaluated for their anti-inflammatory and antiproliferative activities, showing significant biological activity. This research demonstrates the utility of similar compounds in developing potential therapeutic agents (Rapolu et al., 2013).

  • Amination Reactions : Nucleophilic N-heterocyclic carbenes have been used as catalyst modifiers in amination reactions involving aryl halides with various nitrogen-containing substrates, indicating the chemical versatility of nitrogen-based compounds in synthesizing benzophenone imines and N-aryl-substituted indoles, which are important in pharmaceutical chemistry (Grasa et al., 2001).

Biological Screening and Pharmaceutical Applications

  • Sigma Receptor Scintigraphy : Studies on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a structurally related compound) for visualizing primary breast tumors in humans in vivo, demonstrated the potential of iodobenzamides in cancer diagnosis. The preferential binding to sigma receptors, overexpressed in breast cancer cells, underlines the diagnostic relevance of such compounds (Caveliers et al., 2002).

  • Antitumor Activity of Polymers : New polymers synthesized by conjugating compounds onto carboxymethylcellulose showed antitumor activity, highlighting the potential of chemically modified benzamides in developing novel anticancer therapies (Uglea et al., 2005).

Future Directions

: ChemSpider: N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNFPIFVSKWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4I)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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